6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C8H3Br2NO3 . It is a derivative of benzoxazinone .
Synthesis Analysis
The synthesis of benzoxazinone derivatives has been reported in the literature . For instance, 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazinone core with two bromine atoms at positions 6 and 8 . The presence of the benzimidazole ring in similar compounds enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .Chemical Reactions Analysis
Benzoxazinone derivatives have been found to react with various nucleophiles. For example, benzoxazinone 2 responds to attack with oxygen nucleophile such as ethanol to give ethyl benzoate derivative .Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocyclic Structures
6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione derivatives have been identified as key intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, such as quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. These compounds have significant applications in medicinal chemistry and materials science. The synthesis methods include cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, and oxidation reactions, showcasing the versatility of this compound in facilitating complex chemical transformations (Bogdanov & Mironov, 2016).
Eco-Friendly Synthesis Methods
Recent advancements highlight the development of greener synthesis approaches for producing this compound derivatives. For instance, a novel one-pot synthesis method utilizing carbon dioxide as a reactant in the presence of CuO@RHA/MCM-41 nanocomposite catalysts under mild conditions. This process not only yields excellent product but also reduces environmental impact, demonstrating the compound's role in sustainable chemical synthesis (Nikpassand et al., 2018).
Future Directions
The future directions for the study of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activities. Their potential use in the development of new therapeutic agents, particularly in the field of oncology, could also be a promising area of research .
Mechanism of Action
Target of Action
The primary targets of 6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione are currently unknown. This compound is relatively new and research is still ongoing to identify its specific targets within the cell .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Properties
IUPAC Name |
6,8-dibromo-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVTKNCSLRDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509806 | |
Record name | 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54754-60-8 | |
Record name | 6,8-Dibromo-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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